molecular formula C11H8ClIN2 B1479343 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine CAS No. 2097968-42-6

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine

Cat. No.: B1479343
CAS No.: 2097968-42-6
M. Wt: 330.55 g/mol
InChI Key: WUSAKKHWQGQPFK-UHFFFAOYSA-N
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Description

“4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine” is a chemical compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . In a specific example, a solution of N-(4-iodophenyl)formamide was added to a suspension of NaH in anhydrous THF .

Scientific Research Applications

Chemical Synthesis and Modification

  • Halogen Exchange Reactions : This compound is involved in halogen exchange reactions, demonstrating the versatility of halogen atoms in heterocycles like pyrimidines. Schlosser and Cottet (2002) discussed the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including chloroquinolines and chloropyrimidines, highlighting the synthetic utility of such transformations in organic chemistry (Schlosser & Cottet, 2002).

  • Regioselective Alkynylation : Alkynylation of halo pyrimidines under Pd/C–copper catalysis for regioselective synthesis of alkynylpyrimidines has been reported, demonstrating the compound's role in creating structurally diverse pyrimidine derivatives with potential pharmaceutical applications (Pal et al., 2006).

Biological Activity and Pharmaceutical Applications

  • Tuberculocidal Properties : Derivatives of 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine have shown tuberculocidal properties, indicating its potential as a starting material for developing anti-tuberculosis agents. The biological activity of these compounds varies with the halogen atom's position, suggesting a structure-activity relationship that could be explored further for drug development (Erkin & Krutikov, 2013).

Material Science and Process Chemistry

  • Process Chemistry in Pharmaceutical and Explosive Industries : The synthesis of related pyrimidine derivatives has been extensively studied for their applications in pharmaceuticals and high explosives, underscoring the compound's role in the synthesis of intermediates for diverse industrial applications. Patil et al. (2008) described the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, demonstrating its significance in creating high-value products for both medicinal and explosive materials (Patil et al., 2008).

Properties

IUPAC Name

4-chloro-6-(4-iodophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClIN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSAKKHWQGQPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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